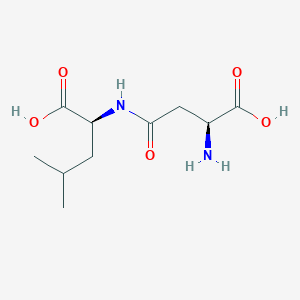

H-Asp(Leu-OH)-OH

Übersicht

Beschreibung

Beta-Asp-Leu is a dipeptide that is the N- (L-beta-aspartyl) derivative of L-leucine . It has a role as a human urinary metabolite and is functionally related to an aspartic acid and a leucine .

Synthesis Analysis

The synthesis of beta-Asp-Leu involves complex biochemical pathways. For instance, the fatty acid β-oxidation pathway is activated by Leu deprivation in HepG2 cells . Also, prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups has been reported .

Molecular Structure Analysis

Beta-Asp-Leu has a molecular formula of C10H18N2O5 . The average mass is 246.260 Da and the monoisotopic mass is 246.121567 Da .

Chemical Reactions Analysis

Beta-Asp-Leu can undergo various chemical reactions. For example, it has been found that a beta-aspartic acid (β-Asp) residue can be formed spontaneously through the deamination reaction of asparagines and the isomerization of α-Asp under physiological conditions .

Physical And Chemical Properties Analysis

Beta-Asp-Leu has a density of 1.3±0.1 g/cm3, a boiling point of 527.6±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 87.8±6.0 kJ/mol . It also has a flash point of 272.9±30.1 °C and an index of refraction of 1.517 .

Wissenschaftliche Forschungsanwendungen

Brønsted-Base-Katalyse

Beta-Asp-Leu, ein Dipeptid mit Brønsted-Base-Charakteristik, kann als molekulares Gebilde fungieren, das ein Hydron von einem Donor aufnehmen kann. Diese Eigenschaft wird in verschiedenen katalytischen Prozessen der synthetischen organischen Chemie genutzt, wobei die Verbindung als Basenkatalysator Reaktionen erleichtern kann .

Analyse von menschlichen Urinmetaboliten

Als Metabolit, der in menschlichen Urinproben gefunden wird, kann Beta-Asp-Leu in der biomedizinischen Forschung verwendet werden, um Stoffwechselstörungen zu untersuchen. Sein Vorkommen und seine Konzentration können Aufschluss über verschiedene physiologische und pathologische Zustände geben und zur Diagnose und Überwachung von Stoffwechselerkrankungen beitragen .

Protein-Ligand-Interaktionsstudien

In-silico-Simulationen haben die Interaktion von Cyanobakterien-Isoaspartyl-Peptidase/Asparaginase mit seinem Substrat, dem Beta-Asp-Leu-Dipeptid, bestätigt. Forscher können diese Interaktion nutzen, um die grundlegenden Aspekte der Protein-Ligand-Komplexierung zu untersuchen, die für das Drug Design und die Analyse der Enzymaktivität von entscheidender Bedeutung sind .

Zukünftige Richtungen

The future directions of beta-Asp-Leu research could involve further exploration of its potential applications in various fields. For instance, self-assembling peptides have shown tremendous potential in the fields of material sciences, nanoscience, and medicine . Therefore, beta-Asp-Leu, being a dipeptide, could potentially be used in these areas.

Eigenschaften

IUPAC Name |

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJILWQAFPUBHP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does beta-Asp-Leu interact with isoaspartyl dipeptidase (IAD) and what are the downstream effects?

A1: Beta-Asp-Leu acts as a substrate for IAD. [, ] The crystal structure of IAD complexed with beta-Asp-Leu reveals that the dipeptide binds to the enzyme's active site, a binuclear metal center located at the C-terminal end of a (beta/alpha)8-barrel domain. [] The free alpha-amino group of beta-Asp-Leu must be protonated for the enzyme to function correctly. [] IAD catalyzes the hydrolysis of beta-Asp-Leu, breaking it down into its constituent amino acids, aspartic acid and leucine. [] This hydrolysis is crucial for preventing the accumulation of damaged proteins containing isoaspartyl residues, which can arise from spontaneous protein aging. []

Q2: What role does the metal center in IAD play in the hydrolysis of beta-Asp-Leu?

A2: The binuclear metal center in IAD is essential for its catalytic activity. [] Kinetic studies using different metal-substituted forms of IAD (Zn/Zn, Co/Co, Ni/Ni, and Cd/Cd) have shown that the specific metal ion present influences the enzyme's catalytic efficiency (kcat) and substrate affinity (Km). [] The bridging hydroxide ion in the binuclear metal center acts as the nucleophile, attacking the carbonyl carbon of the aspartic acid residue in beta-Asp-Leu. [] This attack is facilitated by the Asp285 residue, which abstracts a proton from the bridging hydroxide, increasing its nucleophilicity. [] The metal ions likely help to position the substrate and stabilize the transition state during hydrolysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)